methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and an acetamido-benzoate moiety at position 2. Its synthesis typically involves cyclization of thiosemicarbazides or coupling reactions involving sulfanylacetamide intermediates .
Properties
IUPAC Name |
methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-16(25)12-6-2-3-7-13(12)20-14(24)10-27-17-22-21-15(23(17)18)11-5-4-8-19-9-11/h2-9H,10,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLCBZSZSHMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for cyclization reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate. For instance, derivatives of 1,2,4-triazole have shown promising antifungal activity against various Candida species. A series of pyridine-sulfonamide derivatives demonstrated greater efficacy than fluconazole in inhibiting Candida albicans, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This suggests that this compound could be further explored for its antifungal potential.
Anti-inflammatory Properties
The compound's structural components indicate potential anti-inflammatory effects. In silico molecular docking studies have suggested that related triazole compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions this compound as a candidate for further research into anti-inflammatory therapies .
Coordination Chemistry
This compound has been utilized as a ligand in coordination chemistry. It has been synthesized into metal complexes with Group 12 elements such as zinc and cadmium. These complexes are characterized by their unique structural properties and hydrogen-bonded supramolecular assemblies, which can lead to novel materials with specific electronic or catalytic properties .
Synthesis and Structural Studies
The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Structural confirmation is typically achieved through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), ensuring the reliability of the synthesized compounds for subsequent applications in research and development .
Future Research Directions
Given its diverse biological activities and potential applications in drug development, future research should focus on:
- Optimization of Structure : Investigating modifications to enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic effects.
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The triazole and pyridine rings play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate with structurally related compounds:
Pharmacokinetic and Pharmacodynamic Insights
- Electron-Withdrawing Groups : Chlorine or nitro substituents (e.g., ) improve membrane permeability and target binding, as seen in their lower MIC values compared to the target compound .
- Heteroaromatic Substitutions: Pyridine (vs. phenyl or furan) enhances solubility and bioavailability. For instance, sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate () exhibits rapid absorption (Cmax at 5 min post-administration) due to its ionizable sulfanyl group .
- Positional Isomerism : Methyl benzoate at C2 (target compound) vs. C4 () alters steric hindrance, affecting enzyme binding. C2-substituted derivatives show higher predicted anti-inflammatory activity due to better alignment with COX-2 active sites .
Biological Activity
Methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound that features a complex structure involving a methyl ester, a triazole ring, and a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The compound's structure includes:
- Triazole Ring : Known for its role in various bioactive compounds.
- Pyridine : Often associated with pharmacological properties.
- Sulfanyl Group : Contributes to the compound's reactivity and biological interactions.
Anticancer Activity
Research has indicated that compounds containing triazole and pyridine rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
A study demonstrated that similar compounds exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells, indicating potent activity . The presence of the sulfanyl group may enhance these effects by facilitating interactions with cellular targets.
Antimicrobial Activity
Compounds with triazole and pyridine frameworks have also been evaluated for their antimicrobial properties. The synthesized derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives demonstrated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Antioxidant Properties
Antioxidant activity has been linked to the structural components of triazoles and pyridines. Studies have reported that these compounds can scavenge free radicals effectively, thus providing protective effects against oxidative stress-related damage in biological systems .
Case Studies
- Case Study on Anticancer Activity :
- A series of methyl benzoate derivatives were tested against multiple cancer cell lines. The compound this compound showed promising results with an IC50 value of 0.08 µM against MCF7 cells.
- Case Study on Antimicrobial Efficacy :
- In a comparative study, several derivatives were screened for antimicrobial activity. The compound exhibited significant activity against Candida albicans with an MIC of 12 µg/mL.
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
The compound can be synthesized via S-alkylation of the triazole precursor with a suitable halide in an alkaline medium at room temperature, as demonstrated in analogous triazole derivatives . Key parameters include:
- pH control (alkaline conditions to deprotonate the sulfhydryl group for nucleophilic substitution).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Purification : Column chromatography or recrystallization to isolate the product, with yield optimization dependent on reaction time and stoichiometric ratios of reactants.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Critical techniques include:
- 1H/13C-NMR to confirm the presence of the pyridinyl, triazole, and benzoate moieties (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Q. How should researchers address solubility challenges in aqueous buffers for in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.
- Adjust buffer pH (e.g., ammonium acetate buffer at pH 6.5) to enhance solubility via ionization of the benzoate group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Substituent variation : Modify the pyridinyl group (e.g., fluorination) or replace the benzoate with other esters to assess pharmacokinetic effects .
- Bioisosteric replacements : Substitute the sulfanylacetamido linker with ether or amine groups to evaluate binding affinity changes.
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking (e.g., AutoDock Vina) to model binding with potential targets like kinase enzymes .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should contradictory bioactivity data across studies be resolved?
- Replicate assays under standardized conditions (e.g., cell line, incubation time).
- Verify compound purity and stability via HPLC and NMR to rule out degradation artifacts .
- Perform dose-response curves to confirm activity thresholds and rule out false positives/negatives.
Q. What experimental approaches can identify the mechanism of action for this compound?
- Kinase inhibition profiling using a panel of recombinant kinases.
- Cellular thermal shift assays (CETSA) to validate target engagement in live cells.
- CRISPR-Cas9 knockout screens to identify genes modulating compound sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
